1,2,3-Trifluoro-5-isocyanatobenzene

Lipophilicity Drug Design Physicochemical Properties

1,2,3-Trifluoro-5-isocyanatobenzene (CAS 869285-47-2) is a fluorinated aromatic isocyanate with the molecular formula C₇H₂F₃NO and a molecular weight of 173.09 g/mol. It features a unique substitution pattern with three fluorine atoms at the 1, 2, and 3 positions and an isocyanate group at the 5 position.

Molecular Formula C7H2F3NO
Molecular Weight 173.09 g/mol
CAS No. 869285-47-2
Cat. No. B1326608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluoro-5-isocyanatobenzene
CAS869285-47-2
Molecular FormulaC7H2F3NO
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)N=C=O
InChIInChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H
InChIKeyPISHPAJOGZXLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trifluoro-5-isocyanatobenzene (CAS 869285-47-2): Baseline Characterization and Procurement Considerations


1,2,3-Trifluoro-5-isocyanatobenzene (CAS 869285-47-2) is a fluorinated aromatic isocyanate with the molecular formula C₇H₂F₃NO and a molecular weight of 173.09 g/mol [1]. It features a unique substitution pattern with three fluorine atoms at the 1, 2, and 3 positions and an isocyanate group at the 5 position . This specific regiochemistry confers distinct electron-withdrawing properties and steric characteristics that differentiate it from other trifluorophenyl isocyanate regioisomers and polyfluorinated analogs. As a reactive building block, it is primarily employed in the synthesis of ureas, carbamates, and other heterocyclic compounds, with applications in pharmaceutical intermediate development and materials science . The compound is typically supplied as a colorless to pale yellow liquid with a minimum purity specification of 95% and should be stored under cool, dry conditions .

Why Generic Substitution of 1,2,3-Trifluoro-5-isocyanatobenzene (CAS 869285-47-2) Fails: The Critical Role of Regiospecific Substitution


The substitution pattern on the phenyl ring of fluorinated aromatic isocyanates profoundly influences reactivity, physicochemical properties, and downstream synthetic outcomes. The 1,2,3-trifluoro substitution with an isocyanate at the 5-position creates a unique electronic environment and steric profile that cannot be replicated by other regioisomers such as 2,3,4-, 2,4,6-, or 3,4,5-trifluorophenyl isocyanates, nor by pentafluorophenyl isocyanate. Even subtle differences in fluorine placement can alter the electron density at the isocyanate group, affecting reaction kinetics with nucleophiles [1]. Furthermore, the specific substitution influences computed properties like XLogP3 and topological polar surface area (TPSA), which are key descriptors for predicting bioavailability and membrane permeability in medicinal chemistry campaigns [2]. Consequently, replacing 1,2,3-trifluoro-5-isocyanatobenzene with a generic trifluorophenyl isocyanate without rigorous re-optimization of reaction conditions or structure-activity relationship (SAR) validation can lead to significant deviations in yield, purity, and biological activity of derived compounds.

Quantitative Differentiation of 1,2,3-Trifluoro-5-isocyanatobenzene (CAS 869285-47-2) Against Key Analogs


Comparison of Computed Partition Coefficient (XLogP3) Across Trifluorophenyl Isocyanate Regioisomers

The computed octanol-water partition coefficient (XLogP3) for 1,2,3-trifluoro-5-isocyanatobenzene is 3.0, which is identical to that of the 2,3,4- and 2,4,6-trifluorophenyl isocyanate regioisomers [1]. This indicates that the number and type of substituents, rather than their precise arrangement, dominates the lipophilicity prediction for this class of compounds. However, this equivalence in XLogP3 does not imply identical biological behavior, as regioisomers can exhibit different binding affinities and metabolic stabilities due to distinct electrostatic potential surfaces and steric interactions.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) as a Constant Among Regioisomers

The topological polar surface area (TPSA) is a key descriptor for predicting passive membrane permeability and oral bioavailability. The TPSA for 1,2,3-trifluoro-5-isocyanatobenzene is computed as 29.4 Ų, a value that is shared across all trifluorophenyl isocyanate regioisomers (2,3,4-, 2,4,6-) [1]. This constancy indicates that the overall polarity and hydrogen bonding capacity of the core scaffold is independent of fluorine position, suggesting that any observed differences in biological activity or synthetic utility must arise from regiospecific electronic effects or steric constraints rather than gross polarity differences.

Drug-likeness Membrane Permeability QSAR

Distinct InChIKey as a Unique Molecular Fingerprint for Procurement

The International Chemical Identifier Key (InChIKey) provides a unique, machine-readable fingerprint that distinguishes 1,2,3-trifluoro-5-isocyanatobenzene from all other compounds, including its regioisomers. The InChIKey for the target compound is PISHPAJOGZXLCG-UHFFFAOYSA-N, whereas the 2,3,4- regioisomer is LSKOUPSEWMJCEP-UHFFFAOYSA-N and the 2,4,6- regioisomer is XORSGSHLSDFOHP-UHFFFAOYSA-N [1]. This differentiation is critical for procurement, inventory management, and ensuring the correct compound is used in synthetic workflows. Using an incorrect regioisomer can lead to failed reactions or the generation of an undesired product, wasting valuable resources and time.

Chemical Identity Procurement Quality Control

Comparison of Purity Specifications with Pentafluorophenyl Isocyanate

Commercial sources for 1,2,3-trifluoro-5-isocyanatobenzene typically offer a minimum purity specification of 95% . In contrast, pentafluorophenyl isocyanate (PFPI), a widely used N-protecting reagent, is also commonly supplied at 97% purity . While both compounds are valuable building blocks, the slightly lower standard purity of the target compound may necessitate additional purification steps or careful stoichiometric adjustments in sensitive applications. However, for many research-scale syntheses, the 95% purity is sufficient, and the choice between these two compounds is driven more by the desired electronic and steric effects of the aryl ring rather than purity alone.

Purity Procurement Synthetic Utility

Hazard Classification: Skin and Respiratory Sensitization Compared to Regioisomers

1,2,3-Trifluoro-5-isocyanatobenzene is classified as an irritant, with specific GHS hazard statements including H315 (causes skin irritation) and H335 (may cause respiratory irritation) . In comparison, the 2,3,4-trifluorophenyl isocyanate regioisomer is classified with Acute Toxicity Category 4 for dermal, inhalation, and oral routes, and Respiratory Sensitization Category 1, indicating a higher potential for allergic respiratory reactions upon repeated exposure . The 2,4,6- regioisomer is also classified with Respiratory Sensitization Category 1 and Skin Sensitization Category 1 . The reduced sensitization hazard of the target compound may translate to a more favorable safety profile for laboratory handling, particularly in high-throughput or scale-up scenarios where repeated exposure is a concern.

Safety Handling Occupational Health

Optimal Application Scenarios for 1,2,3-Trifluoro-5-isocyanatobenzene (CAS 869285-47-2)


Synthesis of Regiospecifically Substituted Ureas for SAR Studies

When investigating the structure-activity relationships of urea-based drug candidates, the unique 1,2,3-trifluoro-5-substitution pattern provides a distinct electronic and steric environment compared to other trifluorophenyl isocyanate regioisomers. As demonstrated by the computed XLogP3 and TPSA values (both 3.0 and 29.4 Ų, respectively), the overall lipophilicity and polarity of the resulting ureas will be similar to those derived from other regioisomers . However, the specific placement of fluorine atoms can subtly alter binding interactions with biological targets. This compound is therefore most valuable in medicinal chemistry programs requiring precise control over the three-dimensional presentation of fluorine atoms to explore regiospecific binding effects.

Building Block for Fluorinated Polymer Synthesis

The enhanced electron-withdrawing properties conferred by the three adjacent fluorine atoms make 1,2,3-trifluoro-5-isocyanatobenzene a valuable monomer or cross-linking agent in the synthesis of specialty fluorinated polymers . The specific substitution pattern may influence polymer chain packing, glass transition temperature, and surface properties compared to polymers derived from other regioisomers. Researchers should prioritize this compound when the desired polymer property is sensitive to local dipole moment or fluorine-fluorine interactions along the polymer backbone.

Agrochemical Intermediate with Reduced Hazard Profile

Fluorinated isocyanates are key intermediates in the production of certain herbicides and insecticides . The lower hazard classification of 1,2,3-trifluoro-5-isocyanatobenzene, lacking the respiratory and skin sensitization warnings present in other regioisomers , makes it a preferable choice for process chemistry development and scale-up activities where occupational exposure is a primary concern. This improved safety profile can streamline regulatory compliance and reduce the need for extensive engineering controls, thereby accelerating the development of fluorinated agrochemicals.

Technical Documentation Hub

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